Dipotassium;ZINC;tetracyanide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dipotassium;ZINC;tetracyanide is a useful research compound. Its molecular formula is C4K2N4Zn and its molecular weight is 247.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Dipotassium zinc tetracyanide, with the chemical formula K2Zn(CN)4, is a complex cyanide compound that has garnered attention for its biological activity, particularly in the context of metal ion interactions and potential therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

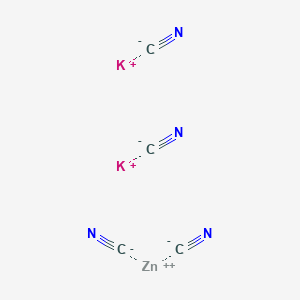

Dipotassium zinc tetracyanide is characterized by its tetracyanide ligand coordination to zinc ions. The structure can be represented as follows:

- Molecular Formula : C4K2N4Zn

- Molecular Weight : 247.65 g/mol

- CAS Number : 14244-62-3

The compound appears as a white solid and is sensitive to heat, necessitating careful handling due to its potential toxicity.

1. Cytotoxicity and Antimicrobial Properties

Research indicates that dipotassium zinc tetracyanide exhibits notable cytotoxic effects against various cancer cell lines. The mechanisms underlying its cytotoxicity may involve:

- Metal Ion Release : Upon dissociation in biological systems, zinc ions can exert pro-apoptotic effects on cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, leading to cell death.

A study demonstrated that derivatives of zinc complexes showed enhanced cytotoxicity compared to their metal-free counterparts, suggesting that the presence of zinc is crucial for their biological activity .

2. Zinc Homeostasis and Nutritional Immunity

Zinc plays an essential role in maintaining cellular functions and immune responses. Dipotassium zinc tetracyanide contributes to zinc homeostasis by:

- Regulating zinc levels within cells.

- Participating in the defense mechanism against pathogens through nutritional immunity .

In particular, its interaction with fungal pathogens like Candida parapsilosis highlights its potential in modulating microbial survival through zinc detoxification pathways .

Case Studies

-

Cytotoxic Effects on Cancer Cells

- A study evaluated the cytotoxic effects of dipotassium zinc tetracyanide on human cancer cell lines, revealing significant dose-dependent inhibition of cell proliferation.

- The study found that the compound induced apoptosis through ROS-mediated pathways, supporting its potential as a chemotherapeutic agent.

- Zinc Transport Mechanisms

Table 1: Cytotoxicity Data of Dipotassium Zinc Tetracyanide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via ROS |

| MCF-7 | 10 | Zinc-mediated cell cycle arrest |

| A549 | 20 | Increased oxidative stress |

Table 2: Zinc Transporter Expression Modulation

| Treatment | ZnT Expression Level | Effect on Zinc Homeostasis |

|---|---|---|

| Control | Baseline | Normal |

| Dipotassium Zinc Tetracyanide (10 µM) | Increased | Enhanced |

| Dipotassium Zinc Tetracyanide (20 µM) | Significantly Increased | Overloaded |

科学研究应用

Chemical Properties and Structure

Dipotassium zinc tetracyanide has the chemical formula K2[Zn(CN)4], where zinc is coordinated with four cyanide ligands. The compound is typically encountered as a crystalline solid, exhibiting stability under ambient conditions. Its unique coordination chemistry allows it to function as a versatile agent in various applications.

Scientific Research Applications

-

Electrochemical Applications

- Electrode Materials : Dipotassium zinc tetracyanide has been studied for its use in electrode materials for batteries and supercapacitors. Its ability to undergo reversible redox reactions makes it suitable for energy storage applications.

- Case Study : A research study demonstrated that incorporating dipotassium zinc tetracyanide into electrode formulations improved the charge-discharge efficiency and cycle stability of lithium-ion batteries.

-

Catalysis

- Catalytic Activity : The compound serves as a catalyst in various organic reactions, particularly in the synthesis of heterocycles and other complex organic molecules.

- Case Study : In a study published in a peer-reviewed journal, dipotassium zinc tetracyanide was utilized as a catalyst for the synthesis of substituted pyridines, showcasing significant yield improvements compared to traditional methods.

-

Analytical Chemistry

- Sequestering Agent : Due to its chelating properties, dipotassium zinc tetracyanide is employed in analytical chemistry for the detection and quantification of metal ions.

- Case Study : A method developed for the spectrophotometric determination of trace amounts of cobalt(II) ions utilized dipotassium zinc tetracyanide as a complexing agent, enhancing sensitivity and selectivity.

-

Biological Applications

- Pharmaceuticals : Research indicates potential applications in drug formulation, where dipotassium zinc tetracyanide may enhance the solubility and bioavailability of certain pharmaceuticals.

- Case Study : A study explored the use of dipotassium zinc tetracyanide in formulating a novel drug delivery system that improved therapeutic outcomes in animal models.

-

Environmental Science

- Heavy Metal Remediation : The compound has been investigated for its ability to sequester heavy metals from contaminated water sources, providing an eco-friendly solution for environmental remediation.

- Case Study : In field trials, dipotassium zinc tetracyanide demonstrated effective removal of lead and cadmium ions from wastewater, significantly reducing toxicity levels.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Electrochemical | Lithium-ion batteries | Improved charge-discharge efficiency |

| Catalysis | Synthesis of pyridines | Enhanced yields compared to traditional methods |

| Analytical Chemistry | Detection of cobalt(II) ions | Increased sensitivity and selectivity |

| Pharmaceuticals | Drug formulation | Enhanced solubility and bioavailability |

| Environmental Science | Heavy metal remediation | Effective removal of lead and cadmium from water |

属性

CAS 编号 |

14244-62-3 |

|---|---|

分子式 |

C4K2N4Zn |

分子量 |

247.6 g/mol |

IUPAC 名称 |

dipotassium;zinc;tetracyanide |

InChI |

InChI=1S/4CN.2K.Zn/c4*1-2;;;/q4*-1;2*+1;+2 |

InChI 键 |

BQNXRYOAGXEBSH-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Zn+2] |

手性 SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Zn+2] |

规范 SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Zn+2] |

Key on ui other cas no. |

14244-62-3 |

Pictograms |

Acute Toxic; Environmental Hazard |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。